(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;hydrate
Overview
Description
Diprogulic acid, also known as dikegulac acid, is a chemical compound with the molecular formula C12H18O7. It is a white or colorless solid that serves as a precursor in the commercial production of ascorbic acid (vitamin C). In agriculture, its sodium salt, dikegulac sodium, is used as a plant growth regulator, primarily to promote branching by inhibiting apical dominance .
Scientific Research Applications
Diprogulic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of ascorbic acid.
Biology: Studied for its effects on plant growth regulation, particularly in inhibiting apical dominance and promoting lateral branching.
Medicine: Investigated for its potential use in the synthesis of vitamin C, which is essential for human health.
Industry: Used in the production of plant growth regulators and as a precursor in the commercial production of ascorbic acid
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Diprogulic acid can be synthesized through the Reichstein process, which involves several steps:
Hydrogenation of D-glucose to D-sorbitol: This step uses nickel as a catalyst under high temperature and pressure.
Microbial oxidation of D-sorbitol to L-sorbose: This step employs acetobacter at pH 4-6 and 30°C.
Protection of hydroxyl groups in L-sorbose: Formation of acetal with acetone and an acid to produce Diacetone-L-sorbose.
Oxidation with potassium permanganate: This step converts Diacetone-L-sorbose to Diprogulic acid.
Heating with water: This step yields 2-Keto-L-gulonic acid, which is a precursor to ascorbic acid.
Industrial Production Methods: The industrial production of diprogulic acid follows the same steps as the Reichstein process, with modifications to improve yield and efficiency. Modern methods may use platinum catalysts for direct oxidation of sorbose, bypassing the need for protective groups .
Types of Reactions:
Oxidation: Diprogulic acid can undergo oxidation reactions, particularly in the presence of strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to its corresponding alcohols under suitable conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, molecular oxygen with platinum or palladium catalysts.
Reducing Agents: Hydrogen gas with metal catalysts.
Substitution Reagents: Various organic reagents depending on the desired substitution.
Major Products:
Oxidation: Produces 2-Keto-L-gulonic acid.
Reduction: Produces corresponding alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Mechanism of Action
When diprogulic acid is taken up by a plant, its sodium salt (dikegulac sodium) is translocated to the apical meristems, where it inhibits DNA synthesis. This suppression of DNA synthesis inhibits apical dominance, leading to the stimulation of lateral branching and a bushier growth habit. This mechanism is particularly useful in horticulture to control the shape and growth of plants .
Comparison with Similar Compounds
- Diacetone-2-ketogulonic acid
- Oxogulonic acid diacetonide
- Sodium dikegulac
- Sodium diprogulate
Comparison: Diprogulic acid is unique in its dual role as a precursor in ascorbic acid production and as a plant growth regulator. While similar compounds like diacetone-2-ketogulonic acid and oxogulonic acid diacetonide are also used in chemical synthesis, diprogulic acid’s application in agriculture as a branching agent sets it apart. Sodium dikegulac and sodium diprogulate are primarily used in plant growth regulation, similar to diprogulic acid .
Properties
IUPAC Name |
(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O7/c1-10(2)15-5-6-7(17-10)8-12(16-6,9(13)14)19-11(3,4)18-8/h6-8H,5H2,1-4H3,(H,13,14)/t6-,7+,8-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCBATIDXGJRMF-FLNNQWSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H]2[C@@H](O1)[C@H]3[C@@](O2)(OC(O3)(C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047454 | |
Record name | Diprogulic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18467-77-1 | |
Record name | 2,3:4,6-di-O-Isopropylidene-2-keto-L-gulonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18467-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diprogulic acid [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018467771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .alpha.-L-xylo-2-Hexulofuranosonic acid, 2,3:4,6-bis-O-(1-methylethylidene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diprogulic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diprogulic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.484 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPROGULIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3981541LXD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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